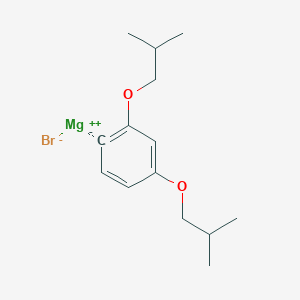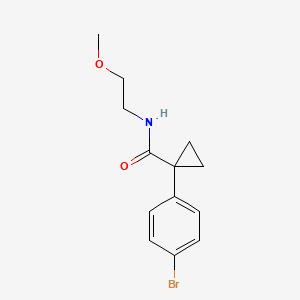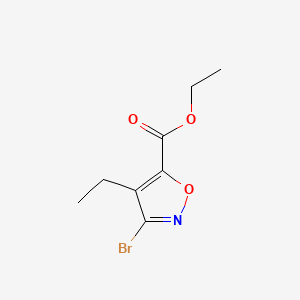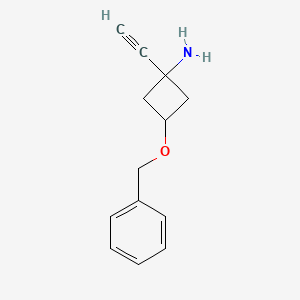
3-(Benzyloxy)-1-ethynylcyclobutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-1-ethynylcyclobutan-1-amine is an organic compound that features a cyclobutane ring substituted with a benzyloxy group and an ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-1-ethynylcyclobutan-1-amine can be achieved through several synthetic routes. One common method involves the use of benzylic alcohols and acetamides in a radical condensation reaction . This reaction typically requires the presence of a radical initiator and proceeds under mild conditions to form the desired product.
Another approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts to achieve the coupling of the benzyloxy and ethynyl groups onto the cyclobutane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)-1-ethynylcyclobutan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoquinones.
Substitution: Electrophilic substitution reactions, such as nitration and Friedel-Crafts acylation, can introduce substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc, tin, and sodium sulfide are used under acidic conditions.
Substitution: Reagents like nitric acid for nitration and acyl chlorides for Friedel-Crafts acylation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzoquinones, while reduction of nitro groups results in the formation of amines.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)-1-ethynylcyclobutan-1-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)-1-ethynylcyclobutan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes such as leukotriene A-4 hydrolase and mitogen-activated protein kinase 14, influencing various biological processes . The compound’s effects are mediated through its binding to these targets, leading to alterations in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: This compound shares the benzyloxy group and is used in the synthesis of Schiff base ligands.
3-(Benzyloxy)pyridin-2-amine: Similar in structure, this compound is studied for its pharmacological properties.
3-hydroxy-4-pyranones: These analogs exhibit potent biological activity and are used in therapeutic applications.
Uniqueness
3-(Benzyloxy)-1-ethynylcyclobutan-1-amine is unique due to its cyclobutane ring structure combined with the benzyloxy and ethynyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H15NO |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
1-ethynyl-3-phenylmethoxycyclobutan-1-amine |
InChI |
InChI=1S/C13H15NO/c1-2-13(14)8-12(9-13)15-10-11-6-4-3-5-7-11/h1,3-7,12H,8-10,14H2 |
Clave InChI |
ZZTJMZCHFSJQFT-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CC(C1)OCC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



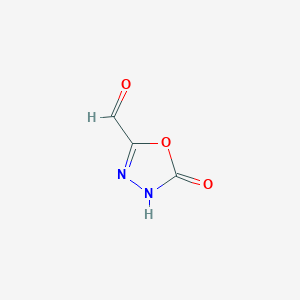
![4-[(n-Hexyloxy)methyl]phenylZinc bromide](/img/structure/B14896599.png)
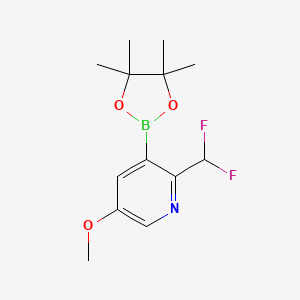
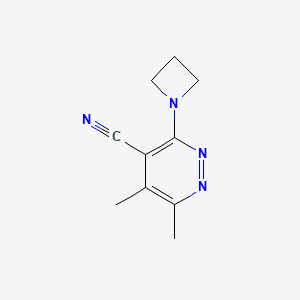
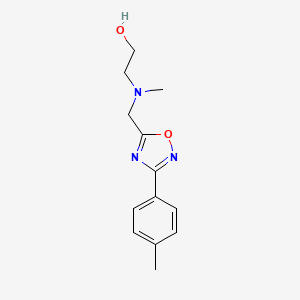
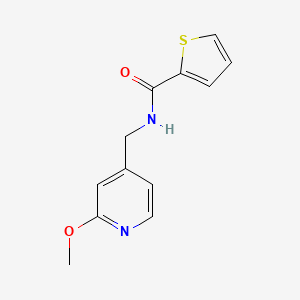
![n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B14896639.png)
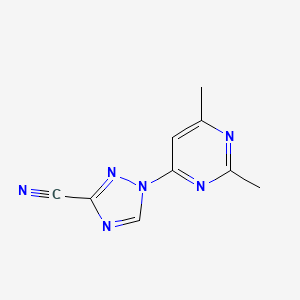
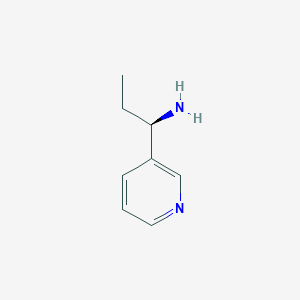
![3-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide](/img/structure/B14896645.png)
